Diketene
Overview
Description
Diketene is an organic compound with the molecular formula C4H4O2, sometimes written as (CH2CO)2 . It is formed by the dimerization of ketene, H2C=C=O . Diketene is a member of the oxetane family and is used as a reagent in organic chemistry . It is a colorless liquid .
Synthesis Analysis
Diketene is produced on a commercial scale by the dimerization of ketene . It can also be a precursor to the formation of either two molecules of ketene, or allene and CO2 using pyrolysis techniques .
Molecular Structure Analysis
The ground state structure of diketene has Cs symmetry . Its potential decomposition products ketene, CO2, and allene have C2v, D∞h, and D2d symmetry respectively .
Chemical Reactions Analysis
Heating or irradiation with UV light regenerates the ketene monomer . Alkylated ketenes also dimerize with ease and form substituted diketenes . Diketene readily hydrolyzes in water forming acetoacetic acid .
Physical And Chemical Properties Analysis
Diketene is a colorless flammable liquid with an irritating odor . It has a relative density of 1.0897, a melting point of -6.5 °C, a boiling point of 127.4 °C, and a refractive index (n o) of 1.4379 . It is insoluble in water but soluble in common organic solvents .
Scientific Research Applications
Synthesis of Heterocycles
Diketene as a Synthon in Heterocycle Synthesis : Diketene serves as an ideal molecule for numerous organic transformations due to its electrophilic and nucleophilic sites, reacting with various functional groups. It is predominantly utilized as a starting material for synthesizing structurally diverse mono-, spiro-, and fused six-membered heterocycles. This includes lactones, pyrans, pyridines, quinolines, isoquinolines, oxazine, quinoxalines, benzothiazinone, 1,4-thiazidines, and oxazinonethione (Talaei & Heravi, 2018).
Versatile Precursor for Heterocycles : Diketene is highlighted for its role as a versatile precursor in the synthesis of a wide range of heterocycles, including fused and spiral biheterocycles. Its structural features and reactivity underscore its applications as a flexible synthon in creating four- and five-membered heterocycles, among various fused or spiro heterocycles (Heravi & Talaei, 2017).
Enzyme-aided Synthesis and Esterification
New Esterification Reagent : Diketene has been found effective as a new reagent for irreversible and enantioselective acylation of secondary alcohols in the presence of Pseudomonas lipase, proving useful for preparing optically active alcohols and acetoacetic acid esters (Jeromin & Welsch, 1995).
Chemical Reactivity and Biological Activity
Alkylating Potential and Biological Activity : Despite its inactivity as a carcinogen in experimental animals, diketene exhibits an alkylating potential significantly higher than other similar compounds, potentially due to its efficient acyl fission in alkylation reactions. This distinct mechanism could contribute to its lack of carcinogenicity, offering insights into its safe use in various applications (Gómez-Bombarelli et al., 2008).
Cyclization and Ring Opening Reactions
Cyclization via Ring Opening : Diketene undergoes VO(OR)Cl2-induced cyclization with styrenes through ring opening, leading to the formation of 3-alkoxycarbonyl-2-methyl-5-phenyl-4,5-dihydrofurans, demonstrating its utility in novel organic synthesis pathways (Hirao, Fujii, & Ohshiro, 1991).
Safety And Hazards
Diketene is highly flammable and slightly soluble in water . It is highly toxic if ingested or inhaled and can be lethal . It is corrosive to skin, eyes, and the respiratory system . It can cause dizziness or asphyxiation . It may undergo a spontaneous decomposition followed by explosion or ignition .
Future Directions
Diketene derivatives have versatile applications, including the manufacture of agrochemicals, dyes, pigments, pharmaceuticals (including vitamins), and stabilizers for PVC and polyester . The global diketene derivatives market value registered in 2017 was approximately US$ 325 Mn and is expected to grow at a CAGR of 8.2% from 2018 to 2028 .
properties
IUPAC Name |
4-methylideneoxetan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c1-3-2-4(5)6-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASQWSOJHCZDFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
Record name | DIKETENE, STABILIZED | |
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Record name | DIKETENE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027289 | |
Record name | Diketene | |
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Molecular Weight |
84.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diketene, stabilized appears as a colorless liquid with a disagreeable odor. Slightly less dense than water. Irritates skin and eyes. Used to make paints and pharmaceuticals., Liquid, Colorless liquid with a disagreeable odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | DIKETENE, STABILIZED | |
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Record name | 2-Oxetanone, 4-methylene- | |
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Record name | Diketene | |
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Boiling Point |
127 °C | |
Record name | Acetyl ketene | |
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Flash Point |
93 °F (NFPA, 2010), 90 °F, 93.2 °F (34 °C) - closed cup, 93 °F (33.9 °C) - open cup, 93 °F (34 °C) - closed cup, 33 °C c.c. | |
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Record name | Diketene | |
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Solubility |
Very slightly soluble in water in which it decomposes slowly, Miscible with most organic solvents. Miscible with hexane, Slightly soluble in aliphatic hydrocarbons such as hexane (ca. 12.5 wt% at 23 °C), octane, cyclohexane, and methyl cyclohexane, Soluble in common organic solvents, Solubility in water at 25 °C: slowly hydrolyzes | |
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Density |
1.0877 g/cu cm at 20 °C, Density (at 20 °C): 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |
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Vapor Density |
2.9 (Air = 1), Relative vapor density (air = 1): 2.9 | |
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Vapor Pressure |
10.7 [mmHg], VP: 1.07 kPa at 20 °C, 10.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1 | |
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Product Name |
Diketene | |
Color/Form |
Colorless liquid; turns brownish-yellow upon standing at room temperature, Colorless liquid when pure, Light colored liquid | |
CAS RN |
674-82-8 | |
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Melting Point |
-6.5 °C, Heat of Fusion at Melting Point = 1.44X10+7 Joules kmol, -7 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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